molecular formula C10H9ClN2O2 B1403773 Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate CAS No. 1427460-48-7

Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate

Cat. No. B1403773
M. Wt: 224.64 g/mol
InChI Key: RFXBTKSOEXPTLG-UHFFFAOYSA-N
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Description

Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate is a chemical compound with the molecular formula C10H9ClN2O2 . It is a solid substance and its molecular weight is 224.65 g/mol .


Molecular Structure Analysis

The InChI code for Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate is 1S/C10H9ClN2O2/c1-2-15-10(14)8-5-12-9-4-3-7(11)6-13(8)9/h3-6H,2H2,1H3 . The Canonical SMILES for this compound is CCOC(=O)C1=CC=CN2C1=NC=C2Cl .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate are not available in the retrieved data, imidazo[1,2-a]pyridines in general have been synthesized through various methods including metal-free direct synthesis .


Physical And Chemical Properties Analysis

Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate is a solid substance . Its molecular weight is 224.64 g/mol . The exact mass and monoisotopic mass of this compound are 224.0352552 g/mol . The topological polar surface area of this compound is 43.6 Ų .

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate is utilized in synthesizing various heterocyclic compounds, such as 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, which have been investigated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).
  • It is used in the creation of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]-pyridin-7-yl)-1,3,4-oxadiazole derivatives, which exhibit unique optical properties, making them relevant for spectroscopic analysis (Ge et al., 2014).

Coordination Polymers and Supramolecular Chemistry

  • In coordination polymers and supramolecular chemistry, this compound is instrumental in constructing zero-dimensional complexes and one-dimensional coordination polymers, contributing to the development of porous three-dimensional supramolecular frameworks (Yin et al., 2021).

Pharmaceutical Research

  • It has been employed in the pharmaceutical field for synthesizing compounds with potential anti-hepatitis B virus activity. Certain derivatives of ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate have been found effective in inhibiting the replication of HBV DNA (Chen et al., 2011).

Organic Chemistry and Catalysis

  • In organic chemistry, this compound is used in the synthesis of diverse chloroimidazo[4,5‐c]pyridines and related derivatives, demonstrating a convenient route to synthesize these compounds (Rousseau & Robins, 1965).
  • It also plays a role in the palladium(0)-mediated microwave-assisted direct C3 alkenylation of imidazo[1,2-a]pyridines, contributing to the field of catalysis and synthesis of functionalized compounds (Koubachi et al., 2008).

properties

IUPAC Name

ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-3-4-9-12-5-8(11)13(9)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXBTKSOEXPTLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=NC=C2Cl)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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